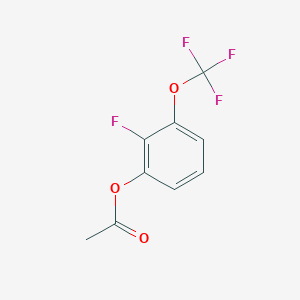
2-Fluoro-3-(trifluoromethoxy)phenyl acetate
Overview
Description
2-Fluoro-3-(trifluoromethoxy)phenyl acetate is a chemical compound with the molecular formula C9H6F4O3 . It has a molecular weight of 238.14 . This compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6F4O3/c1-5(14)15-6-3-2-4-7(8(6)10)16-9(11,12)13/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 238.14 . The compound is typically stored in a refrigerated environment .Scientific Research Applications
2F3TFP Acetate has been used in a variety of scientific research applications due to its unique properties. It has been used as a catalyst for organic reactions, such as the synthesis of 2-amino-3-fluorophenyl acetate and the synthesis of 2-fluoro-3-trifluoromethoxybenzaldehyde. It has also been used as a reagent in the synthesis of other fluorinated compounds. Additionally, it has been used as a ligand in coordination chemistry, as a substrate in enzyme studies, and as a solvent in various organic reactions.
Mechanism of Action
Target of Action
It is commonly used in the synthesis of biologically active compounds , suggesting that its targets could be varied depending on the specific compound it is used to synthesize.
Mode of Action
It is known to be used in suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This suggests that it may interact with its targets through the formation of carbon–carbon bonds.
Biochemical Pathways
Given its use in the synthesis of biologically active compounds , it can be inferred that the affected pathways would be dependent on the specific compound it is used to synthesize.
Result of Action
Given its use in the synthesis of biologically active compounds , it can be inferred that its effects would be dependent on the specific compound it is used to synthesize.
Action Environment
Given its use in chemical reactions such as suzuki–miyaura coupling , it can be inferred that factors such as temperature, pH, and the presence of a catalyst could potentially influence its action.
Advantages and Limitations for Lab Experiments
2F3TFP Acetate has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and readily available, and it is highly soluble in various solvents. Additionally, it is relatively non-toxic and has low environmental impact. However, it does have some limitations. For example, it is not very stable and can decompose over time. Additionally, it is not very reactive and can be difficult to use in some reactions.
Future Directions
The potential future directions for 2F3TFP Acetate are numerous. It could be used in the synthesis of more complex fluorinated compounds, as well as in the development of new catalysts and reagents. Additionally, it could be used to study the effects of fluorine on enzyme activity and other biochemical processes. Finally, it could be used in the development of new drugs or materials with improved properties.
Safety and Hazards
Properties
IUPAC Name |
[2-fluoro-3-(trifluoromethoxy)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c1-5(14)15-6-3-2-4-7(8(6)10)16-9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONKDBFQWGSSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=CC=C1)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


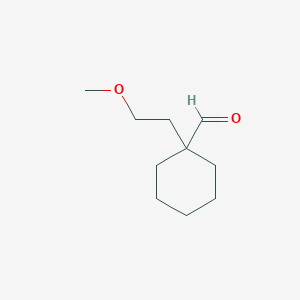
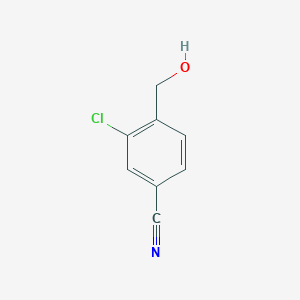
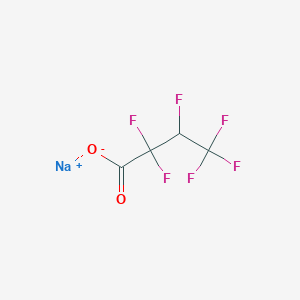
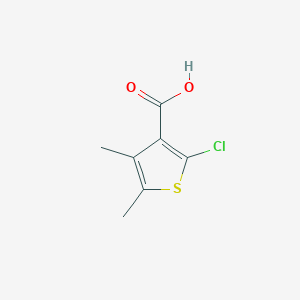

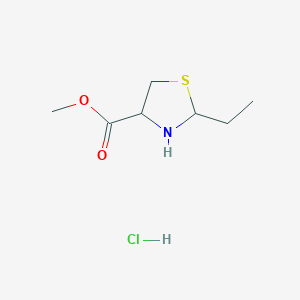
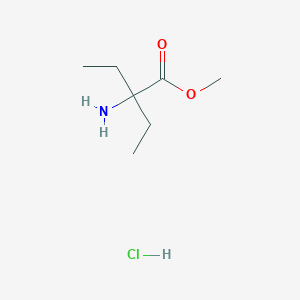

![3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1458261.png)

![3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B1458264.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1458266.png)

